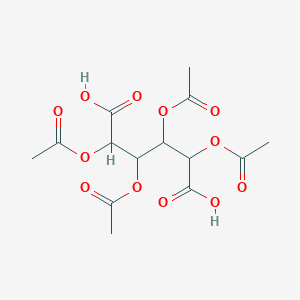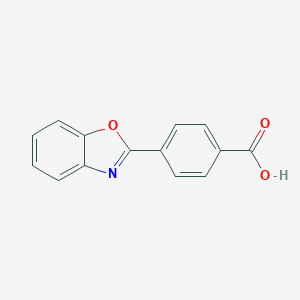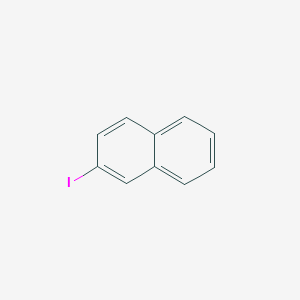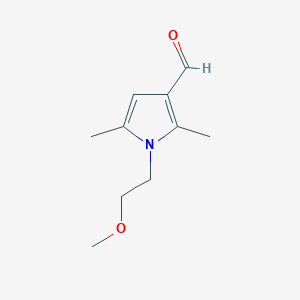
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
While the specific compound 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not directly discussed in the provided papers, we can infer some information based on related compounds. The compound appears to be a pyrrole derivative, which is a five-membered aromatic heterocycle with one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and dyes.
Synthesis Analysis
The papers provided do not directly address the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. However, the synthesis of similar compounds, such as 1-methoxy-6-nitroindole-3-carbaldehyde, involves nucleophilic substitution reactions that allow for regioselective functionalization of the indole core . This suggests that a similar approach could potentially be applied to synthesize the target compound by introducing appropriate functional groups to the pyrrole ring.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex, as seen in the related compound 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester . The crystal structure of this compound was solved using X-ray diffraction, revealing a slightly distorted pyrrolic ring from C2v symmetry and specific angles between the planes of the pyrrolic ring and the substituents . This information suggests that the molecular structure of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde would also likely exhibit a planar pyrrolic ring with substituents that could influence the overall molecular conformation.
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can be quite varied. The paper on 1-methoxy-6-nitroindole-3-carbaldehyde indicates that such compounds can participate in nucleophilic substitution reactions to yield a variety of substituted indoles . This implies that the target compound may also undergo similar reactions, allowing for the introduction of different substituents at various positions on the pyrrole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The related compound discussed in the second paper exhibits strong dimer formation through hydrogen bonds and has specific intermolecular interactions that contribute to the crystal's internal cohesion . These findings suggest that 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde would also have distinct physical properties such as solubility, melting point, and boiling point, which would be determined by its molecular interactions and crystal structure.
Aplicaciones Científicas De Investigación
Synthesis and Properties
The synthesis and properties of pyrrole derivatives, including those related to "1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde," have been extensively studied. For instance, the synthesis of 2,2′-pyrromethene-5[1H]-one analogues through condensation reactions showcases the diversity of pyrrole-based compounds that can be created, including their E-Z isomerization under light irradiation and thermal conditions (Groot et al., 2010). This type of research highlights the importance of pyrrole derivatives in developing photoresponsive materials and understanding their thermal stability and photoisomerisation behaviors.
Fluorinated Pyrroles
The development of new methodologies for synthesizing fluorinated pyrroles, such as 3-fluoropyrroles, from bromomethyl-pyrrolines illustrates the interest in introducing fluorine atoms into pyrrole frameworks. These methodologies provide easy access to fluorinated pyrroles, which are valuable in medicinal chemistry and material science due to their unique properties (Surmont et al., 2009).
Pyrrole Derivatives Synthesis
Research into synthesizing novel α-methoxylmethyl pyrrole derivatives demonstrates the ongoing interest in creating new pyrrole-based compounds with potential applications in various scientific fields. These compounds are explored for their structural and functional relationships, contributing to the broader understanding of pyrrole chemistry and its applications (Li, 2010).
Hydrogen-bonding Patterns
The study of hydrogen-bonding patterns in derivatives of dimethylpyrrole sheds light on the structural aspects of these compounds, which is crucial for designing materials with specific properties. Such insights can be used to tailor the properties of pyrrole-based materials for applications in molecular electronics, sensors, and more (Senge & Smith, 2005).
Pyrrole Chalcone Derivatives
The synthesis and characterization of pyrrole chalcone derivatives, such as ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrate the potential of pyrrole derivatives in creating new materials with interesting electronic and photophysical properties. These studies contribute to the development of new organic semiconductors and photovoltaic materials (Singh et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-6-10(7-12)9(2)11(8)4-5-13-3/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAMSNVDPRMJRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366452 |
Source


|
| Record name | 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
445023-46-1 |
Source


|
| Record name | 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)
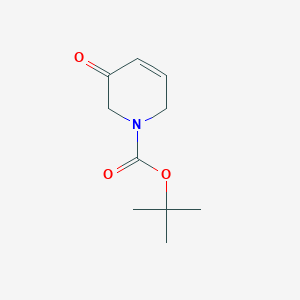
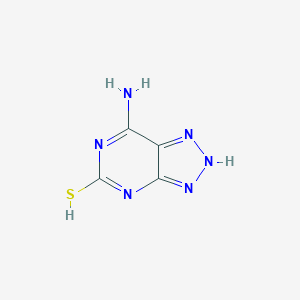
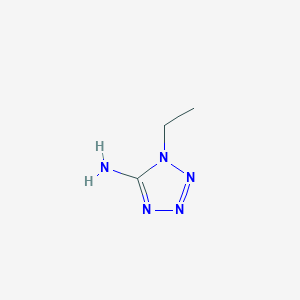
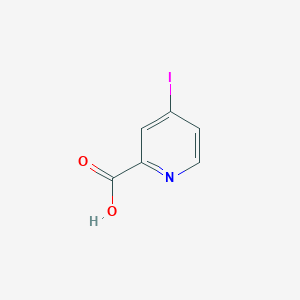
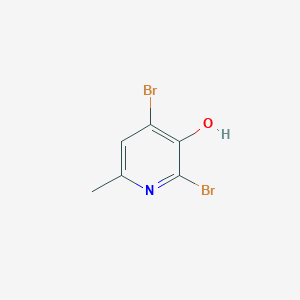

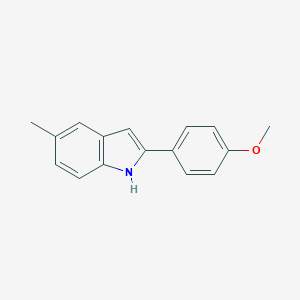
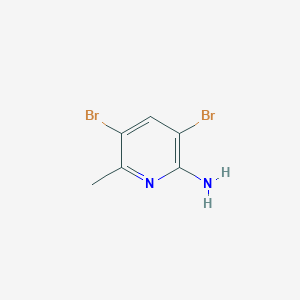

![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
